"photophysical properties of Lumiflavin 5-Oxide"
"photophysical properties of Lumiflavin 5-Oxide"
An In-depth Technical Guide to the Photophysical Properties of Lumiflavin 5-Oxide
Abstract
Lumiflavin 5-Oxide, the N-oxidized derivative of the canonical flavin model compound lumiflavin, represents a new frontier in flavin science. Initially identified as a stable, catalytically competent intermediate in a unique class of flavoenzymes, its intrinsic chemical and photophysical properties are of considerable interest to researchers in biochemistry, drug development, and materials science.[1][2] This guide provides a comprehensive overview of Lumiflavin 5-Oxide, beginning with its synthesis and establishing a photophysical baseline with the well-characterized parent molecule, lumiflavin. It delves into the known spectroscopic features of the N-oxide and offers an expert, theory-grounded perspective on its expected photophysical behavior. Detailed experimental protocols for synthesis and characterization are provided to empower researchers to explore this novel flavin species.
Introduction: A New Redox State for a Classic Chromophore
Flavins, including riboflavin (Vitamin B2), FMN, and FAD, are among the most versatile cofactors in biology, mediating a vast array of redox reactions.[3] Their tricyclic isoalloxazine core is a potent chromophore, making them central to photobiology and photosensitization applications. For decades, flavin chemistry was understood to cycle between oxidized, semiquinone, and fully reduced states.
This paradigm was recently expanded with the discovery of a stable, "superoxidized" flavin species in enzymes such as EncM, DszA, and RutA: the Flavin-N5-oxide.[1][2][4][5] This intermediate, where an oxygen atom is covalently bound to the N5 nitrogen of the isoalloxazine ring, functions as a potent but stable oxygenating species, distinct from the highly transient C4a-peroxyflavin intermediates found in conventional monooxygenases.[1][5][6] Lumiflavin 5-Oxide serves as the fundamental model compound for this new class, making the characterization of its properties essential for understanding this novel enzymatic machinery and harnessing its potential.
Synthesis of Lumiflavin 5-Oxide
The chemical synthesis of isoalloxazine 5-oxides has been established, allowing for their production and study outside of an enzymatic context.[7][8] The general approach involves the direct oxidation of the N5 nitrogen of the parent flavin.
Core Reaction
The synthesis can be achieved by reacting lumiflavin with a suitable oxidizing agent, such as a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA), in an appropriate organic solvent.[9][10]
Caption: General synthesis of Lumiflavin 5-Oxide via oxidation.
A detailed laboratory protocol for this synthesis is provided in Section 5.1.
Photophysical Benchmark: The Parent Lumiflavin Chromophore
To appreciate the properties of Lumiflavin 5-Oxide, one must first understand the behavior of its parent, lumiflavin. Lumiflavin is extensively studied and serves as the archetypal model for the photophysics of the isoalloxazine ring system. Its fluorescence is particularly sensitive to the local environment.[9]
Key characteristics include:
-
Strong Absorption in the Blue-Violet Region: Lumiflavin exhibits two primary absorption bands corresponding to the S₀→S₁ (~440-450 nm) and S₀→S₂ (~340-370 nm) electronic transitions.
-
Green Fluorescence: Upon excitation, it emits a characteristic green fluorescence with a maximum typically around 520-540 nm.
-
High Fluorescence Quantum Yield: In many organic solvents, lumiflavin is a highly efficient fluorophore, though its quantum yield is sensitive to factors like solvent polarity and pH.[9]
Table 1: Representative Photophysical Data for Lumiflavin
| Property | Value | Solvent | Reference(s) |
|---|---|---|---|
| **λabs, max (S₀→S₁) ** | ~445 nm | Chloroform | [11] |
| **λabs, max (S₀→S₂) ** | ~368 nm | Chloroform | [11] |
| λem, max | ~525 nm | Ethanol | [12] |
| Fluorescence Quantum Yield (ΦF) | 0.20 - 0.25 | Ethanol, Water | [9] |
| Stokes Shift | ~80 nm (~3700 cm⁻¹) | Ethanol |[12] |
Properties of Lumiflavin 5-Oxide
While Flavin-N5-oxides have been definitively identified within enzymes and synthesized chemically, a full, quantitative photophysical characterization of the isolated Lumiflavin 5-Oxide in various solvents is not yet prevalent in the literature. However, existing data and chemical principles allow for a robust analysis.
Spectroscopic and Chemical Properties
The UV-Visible absorption spectrum has been a key tool in identifying this new flavin state. Studies comparing the chemically synthesized FMN-N5-oxide to the enzyme-bound species found their spectra to be virtually identical, confirming the structure of the intermediate.[1][4]
-
UV-Vis Absorption: The spectrum of the flavin N5-oxide is noted to be distinct from the parent flavin and closely resembles that of a two-electron oxidized flavin.[2] The introduction of the highly polar N⁺-O⁻ bond significantly perturbs the π-electron system of the isoalloxazine ring, which is expected to shift the primary absorption bands.
-
Stability: In its enzymatic environment, the FAD-N5-oxide of the enzyme EncM is remarkably stable, lasting for days at 4°C.[6] This stands in stark contrast to the fleeting, sub-second lifetimes of flavin-C4a-peroxides, highlighting a fundamentally different mode of oxygen activation.[5]
-
Reactivity: The N5-oxide is a competent oxygenating species, capable of transferring its oxygen atom to a substrate, after which the flavin is returned to its reduced state.[4][6]
Expected Fluorescence Properties: A Theoretical Perspective
Based on the structural changes imparted by the N-oxide functionality, we can predict its influence on the fluorescence properties relative to the parent lumiflavin.
-
Solvatochromism: The N⁺-O⁻ bond introduces a significant dipole moment into the molecule. This will likely cause Lumiflavin 5-Oxide to exhibit strong positive solvatochromism . In polar solvents, the excited state, which typically has an even larger dipole moment, will be stabilized more than the ground state. This leads to a lower energy gap for emission, resulting in a pronounced red-shift (shift to longer wavelengths) of the fluorescence maximum as solvent polarity increases.
-
Fluorescence Quantum Yield (ΦF): The quantum yield is expected to be lower than that of lumiflavin. The N-oxide group introduces additional vibrational modes and may create new, efficient non-radiative decay pathways for the excited state to return to the ground state without emitting a photon. Furthermore, the altered electronic structure could facilitate intersystem crossing to the triplet state, which would also depopulate the fluorescent singlet state and quench fluorescence.
Experimental Protocols
The following protocols provide methodologies for the synthesis and photophysical characterization of Lumiflavin 5-Oxide.
Protocol: Synthesis of Lumiflavin 5-Oxide
This protocol is a generalized procedure based on standard N-oxidation methods.[7][8][9][10]
-
Dissolution: Dissolve Lumiflavin (1 equivalent) in a suitable chlorinated solvent, such as chloroform or dichloromethane, in a round-bottom flask protected from light.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0 °C.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, ~1.2 equivalents) in the same solvent to the cooled lumiflavin solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic mixture sequentially with a saturated sodium bicarbonate solution (to remove acidic byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure Lumiflavin 5-Oxide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Measurement of Relative Fluorescence Quantum Yield (ΦF)
The most common and reliable method for determining ΦF is the comparative method, using a well-characterized fluorescence standard.[13]
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Steps:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF,Std) that absorbs and emits in a similar spectral region to Lumiflavin 5-Oxide. Quinine sulfate or fluorescein are common choices.
-
Sample Preparation: Prepare a series of five dilutions of both the standard and the test sample in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) is between 0.01 and 0.1.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at λex.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure all instrument settings (e.g., slit widths, excitation wavelength) are identical for all measurements.
-
Data Integration: Calculate the integrated area under the emission curve for each spectrum.
-
Data Analysis: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculation: Determine the gradient (slope) of each line (GradStd and GradSample). Calculate the quantum yield of the sample using the following equation:
ΦF,Sample = ΦF,Std × (GradSample / GradStd) × (n²Sample / n²Std)
Where 'n' is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.
Conclusion and Future Outlook
Lumiflavin 5-Oxide is more than a chemical curiosity; it represents a newly discovered, stable flavin redox state with significant biological relevance. While its full photophysical characterization is an emerging field, its known spectroscopic signatures and predicted fluorescent behavior—notably, strong solvatochromism and potentially quenched emission—make it a fascinating target for further study. The protocols and theoretical framework provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore the properties of this and other flavin-N-oxides, paving the way for new applications in enzymology, probe design, and photocatalysis.
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Teufel, R., et al. (2015). Biochemical establishment and characterization of EncM's flavin-N5-oxide cofactor. Nature Chemical Biology. Available from: [Link].
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Saleem-Batcha, R., et al. (2018). Flavin-N5-oxide: A new redox state in flavin enzymology. ResearchGate. Available from: [Link].
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Matthews, A., et al. (2020). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Molecular Biosciences. Available from: [Link].
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Wang, C., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. Available from: [Link].
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Gryko, D., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. Available from: [Link].
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Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. PubMed. Available from: [Link].
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ResearchGate. (2020). Proposed pathways for the formation of the flavin N5-oxide. Available from: [Link].
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